molecular formula C22H35NO2 B3795508 [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol

[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol

Cat. No.: B3795508
M. Wt: 345.5 g/mol
InChI Key: QCLKEQMJODSKTP-UHFFFAOYSA-N
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Description

[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol: is a complex organic compound with a unique structure that combines cyclopentyl, methoxyphenyl, and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine ring, followed by the introduction of the cyclopentylpropyl and methoxyphenylmethyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound can be used as a probe to study various biological processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various medical conditions.

Industry

In industry, this compound can be used in the development of new materials and products. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with different substituents. Examples include:

  • [1-(3-Cyclopentylpropyl)-3-piperidinyl]methanol
  • [1-(3-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acetic acid

Uniqueness

The uniqueness of [1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(3-cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO2/c1-25-21-11-4-9-20(15-21)16-22(18-24)12-6-14-23(17-22)13-5-10-19-7-2-3-8-19/h4,9,11,15,19,24H,2-3,5-8,10,12-14,16-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLKEQMJODSKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2(CCCN(C2)CCCC3CCCC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Reactant of Route 2
[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Reactant of Route 3
[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Reactant of Route 4
[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Reactant of Route 5
[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol
Reactant of Route 6
[1-(3-Cyclopentylpropyl)-3-[(3-methoxyphenyl)methyl]piperidin-3-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.